molecular formula C27H30N2O5S B6572496 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946289-22-1

3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6572496
CAS No.: 946289-22-1
M. Wt: 494.6 g/mol
InChI Key: JCCAGISCHDBEHW-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with triethoxy groups (3,4,5-positions) and a 1,2,3,4-tetrahydroquinolin-6-yl moiety linked via an amide bond. The tetrahydroquinoline ring is further acylated with a thiophene-2-carbonyl group, introducing sulfur-containing aromaticity.

Properties

IUPAC Name

3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-4-32-22-16-19(17-23(33-5-2)25(22)34-6-3)26(30)28-20-11-12-21-18(15-20)9-7-13-29(21)27(31)24-10-8-14-35-24/h8,10-12,14-17H,4-7,9,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCAGISCHDBEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound with the molecular formula C27H30N2O5S and a molecular weight of 494.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C27H30N2O5S
  • Molecular Weight : 494.6 g/mol
  • IUPAC Name : 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
  • Purity : Typically 95% .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes and proteins, potentially leading to modulation of biochemical pathways.
  • Cellular Effects : Related structures have been reported to influence cell signaling pathways and gene expression, which may contribute to their therapeutic effects.
  • Molecular Binding : The compound likely exerts its effects through binding interactions with specific biomolecules and may act as an enzyme inhibitor or activator.

Anticancer Activity

Research into compounds with similar structures indicates that they may exhibit anticancer properties. For instance:

  • A study on thiophene derivatives revealed significant cytotoxic effects against various cancer cell lines. Compounds similar to this compound demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
CompoundCell Line TestedIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
3,4,5-triethoxy...TBDTBD

Antimicrobial Activity

Compounds containing thiophene moieties have also shown antibacterial and antifungal activities:

  • In a comparative study, certain thiophene derivatives were more effective than standard antibiotics against pathogenic bacteria . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Study on Structure-Activity Relationship (SAR)

A literature review on related compounds indicated that modifications in the thiophene structure significantly influenced biological activity. For example:

  • A series of benzamide derivatives were synthesized and evaluated for their anticancer properties. The presence of electron-donating groups on the aromatic ring enhanced activity against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the tetrahydroquinoline structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing thiophene rings are known for their antimicrobial activities. Preliminary studies suggest that 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may exhibit antibacterial and antifungal properties. A comparative analysis with known antimicrobial agents could provide insights into its efficacy against pathogens like Escherichia coli and Candida albicans.

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects. Research into similar compounds has indicated potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of tetrahydroquinoline derivatives, a compound structurally similar to this compound demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a defined treatment period .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of various thiophene-containing compounds against standard bacterial strains. Results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those observed for conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Features Reference
3,4,5-Triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) Benzamide: 3,4,5-triethoxy; Tetrahydroquinoline: 1-(thiophene-2-carbonyl), 6-yl ~523.6 g/mol* High polarity from triethoxy groups; thiophene enhances π-stacking potential. N/A
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Benzamide: 2-chloro-6-fluoro; Tetrahydroquinoline: 1-(thiophene-2-carbonyl), 7-yl 398.82 g/mol Halogen substitutions increase lipophilicity; positional isomerism at 7-yl.
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Benzamide: 3-methoxy-N-methyl; Tetrahydroquinoline: 1-cyclopropanecarbonyl, 6-yl Not reported Cyclopropane introduces steric constraints; thiazole adds hydrogen-bonding sites.
N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (29) Tetrahydroquinoline: 2-oxo, 1-(pyrrolidin-1-yl)ethyl; Carboximidamide linkage Not reported Pyrrolidine enhances solubility; oxo group may affect redox activity.

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The triethoxy groups on the benzamide core (target compound) likely enhance water solubility compared to halogenated analogs (e.g., 2-chloro-6-fluoro derivative ). However, halogens may improve membrane permeability due to increased lipophilicity. Thiophene vs.

Synthetic Accessibility :

  • Compounds with pyrrolidinyl or piperidinyl substituents (e.g., compound 29 ) were synthesized with moderate yields (68–69%), suggesting feasible routes for analogous modifications to the target compound. In contrast, sterically hindered derivatives (e.g., compound 30 ) showed lower yields (6%), highlighting synthetic challenges.

Positional Isomerism: The 6-yl vs. 7-yl substitution on the tetrahydroquinoline ring (target compound vs. ) may alter steric interactions with biological targets. For instance, 7-yl substitution could hinder access to hydrophobic binding pockets.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step approach is recommended. First, synthesize the tetrahydroquinoline core via cyclocondensation of substituted anilines with aldehydes or ketones, followed by functionalization at the 6-position. For the thiophene-2-carbonyl moiety, benzoylisothiocyanate coupling under mild conditions (1,4-dioxane, room temperature, 12–24 hours) is effective . The triethoxybenzamide group can be introduced via amidation using activated esters (e.g., HATU/DMAP) in anhydrous DMF. Yield optimization (typically 60–75%) requires strict control of stoichiometry, temperature, and exclusion of moisture . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign the tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups, δ 4.0–4.5 ppm for N-CH₂), thiophene carbonyl (δ 165–170 ppm in ¹³C), and triethoxybenzamide (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Overlapping signals in the aromatic region (δ 6.5–8.0 ppm) require 2D COSY/HSQC for resolution .
  • IR : Confirm carbonyl stretches (1680–1700 cm⁻¹ for amide and thiophene carbonyl groups) and ether C-O bonds (1250–1270 cm⁻¹).
  • HRMS : Use ESI+ mode to verify the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not accounted for in gas-phase DFT models. To address this:
  • Perform solvated DFT calculations (e.g., using CPCM or SMD models) to incorporate dielectric effects .
  • Validate with kinetic studies (e.g., variable-temperature NMR) to compare experimental activation energies (ΔG‡) with computed values. For example, if DFT predicts faster reactivity at the thiophene carbonyl but experiments show preferential amide substitution, re-evaluate solvent-assisted proton transfer pathways .

Q. How does the electronic configuration of the thiophene-2-carbonyl group influence the compound’s interactions with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer : The thiophene’s electron-rich π-system enhances binding to hydrophobic pockets in kinases, while the carbonyl acts as a hydrogen-bond acceptor. To probe this:
  • Synthesize analogs with thiophene replaced by furan (less electron-rich) or benzene (no heteroatom).
  • Compare IC₅₀ values in kinase inhibition assays.
  • Use molecular docking (e.g., AutoDock Vina) to map interactions. Studies on similar benzamide derivatives show a 10-fold potency drop when thiophene is replaced with furan, confirming its electronic role .

Q. What are the challenges in designing enantioselective synthesis routes for this compound, and what catalytic systems show promise?

  • Methodological Answer : The tetrahydroquinoline core’s stereocenter at C1 complicates enantiocontrol. Strategies include:
  • Chiral Brønsted acid catalysis : Use phosphoric acids (e.g., TRIP) to induce asymmetry during cyclocondensation .
  • Transition-metal catalysts : Rhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) for carbene insertion into C-H bonds at the 6-position. Enantiomeric excess (ee) >85% has been reported for related tetrahydroquinolines .
  • Analytical validation: Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to determine ee .

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